molecular formula C24H44N4Sn B14308177 1,1'-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole) CAS No. 113962-35-9

1,1'-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole)

Cat. No.: B14308177
CAS No.: 113962-35-9
M. Wt: 507.3 g/mol
InChI Key: ICIKNRTYZQQKBZ-UHFFFAOYSA-N
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Description

1,1’-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole) is a compound that features a tin atom bonded to two octyl groups and two 4-methyl-1H-imidazole groups. This compound is part of the organotin family, which is known for its diverse applications in various fields, including catalysis, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole) typically involves the reaction of dioctyltin dichloride with 4-methyl-1H-imidazole in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the tin compound. The general reaction scheme is as follows:

Dioctyltin dichloride+24-methyl-1H-imidazole1,1’-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole)+2HCl\text{Dioctyltin dichloride} + 2 \text{4-methyl-1H-imidazole} \rightarrow \text{1,1'-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole)} + 2 \text{HCl} Dioctyltin dichloride+24-methyl-1H-imidazole→1,1’-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole)+2HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole) can undergo various chemical reactions, including:

    Oxidation: The tin center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced under specific conditions to form lower oxidation state tin compounds.

    Substitution: The imidazole groups can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Ligands such as phosphines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different ligands.

Scientific Research Applications

1,1’-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole) has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1,1’-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole) involves its interaction with molecular targets such as enzymes and cellular membranes. The tin center can coordinate with various biological molecules, affecting their function and activity. The imidazole groups can also interact with biological targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Dioctyltin dichloride
  • 1,1’-(Dimethyltin)bis(4-methyl-1H-imidazole)
  • 1,1’-(Dioctylstannanediyl)bis(1H-imidazole)

Uniqueness

1,1’-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole) is unique due to the presence of both octyl groups and 4-methyl-1H-imidazole groups, which confer specific chemical and biological properties. The combination of these groups enhances its solubility, stability, and reactivity compared to similar compounds.

Properties

CAS No.

113962-35-9

Molecular Formula

C24H44N4Sn

Molecular Weight

507.3 g/mol

IUPAC Name

bis(4-methylimidazol-1-yl)-dioctylstannane

InChI

InChI=1S/2C8H17.2C4H5N2.Sn/c2*1-3-5-7-8-6-4-2;2*1-4-2-5-3-6-4;/h2*1,3-8H2,2H3;2*2-3H,1H3;/q;;2*-1;+2

InChI Key

ICIKNRTYZQQKBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(N1C=C(N=C1)C)N2C=C(N=C2)C

Origin of Product

United States

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